C20 Ceramide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: C20 Ceramide can be synthesized through several methods. One common approach involves the condensation of sphingosine with arachidic acid (a 20-carbon fatty acid) in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound often involves enzymatic synthesis using ceramide synthase enzymes. These enzymes catalyze the acylation of sphingosine with fatty acids of varying chain lengths, including arachidic acid . This method is advantageous due to its specificity and efficiency in producing ceramides with desired chain lengths .
Chemical Reactions Analysis
Types of Reactions: C20 Ceramide undergoes various chemical reactions, including:
Oxidation: Ceramides can be oxidized to form ceramide-1-phosphate, a bioactive lipid involved in cell signaling.
Reduction: Reduction of ceramides can yield dihydroceramides, which have distinct biological functions.
Substitution: Ceramides can participate in substitution reactions to form complex sphingolipids like sphingomyelin.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or ceramide kinase in the presence of ATP.
Reduction: Sodium borohydride (NaBH4) in an organic solvent.
Substitution: Phosphatidylcholine in the presence of sphingomyelin synthase.
Major Products:
- Ceramide-1-phosphate
- Dihydroceramides
- Sphingomyelin
Scientific Research Applications
Chemistry: C20 Ceramide is used as a model compound to study the synthesis and properties of sphingolipids . It is also employed in the development of analytical methods for lipidomics .
Biology: In biological research, this compound is used to investigate its role in cell signaling pathways, apoptosis, and autophagy . It serves as a tool to study the effects of ceramides on cellular functions and disease mechanisms .
Medicine: this compound has therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, and metabolic diseases . It is being explored for its ability to modulate cell death and survival pathways .
Industry: In the cosmetic industry, this compound is used in skincare products to enhance the skin barrier and retain moisture . It is also utilized in the development of drug delivery systems .
Mechanism of Action
C20 Ceramide exerts its effects by modulating membrane properties and interacting with specific effector proteins . It can influence membrane fluidity and organization, thereby affecting signal transduction pathways . This compound also interacts with proteins involved in apoptosis, autophagy, and inflammation, such as protein kinase C (PKC) and caspases . These interactions lead to the activation or inhibition of downstream signaling cascades, ultimately regulating cellular responses .
Comparison with Similar Compounds
- C16 Ceramide: Contains a 16-carbon fatty acid chain.
- C18 Ceramide: Contains an 18-carbon fatty acid chain.
- C24 Ceramide: Contains a 24-carbon fatty acid chain.
Comparison: C20 Ceramide is unique due to its specific chain length, which influences its biophysical properties and biological functions . Compared to shorter-chain ceramides like C16 and C18, this compound has distinct effects on membrane organization and signaling pathways . Longer-chain ceramides like C24 have different roles in cellular processes and are involved in maintaining skin barrier function .
Properties
Molecular Formula |
C38H75NO3 |
---|---|
Molecular Weight |
594.0 g/mol |
IUPAC Name |
N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide |
InChI |
InChI=1S/C38H75NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-38(42)39-36(35-40)37(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h31,33,36-37,40-41H,3-30,32,34-35H2,1-2H3,(H,39,42)/b33-31+ |
InChI Key |
XWBWIAOWSABHFI-QOSDPKFLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
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